2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Overview
Description
2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2Cl. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Chemistry: In chemistry, 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as inflammation, pain, and infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid derivatives under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or methanol, and the temperature is maintained at around 80-100°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole derivatives, each with unique chemical and physical properties.
Mechanism of Action
The mechanism by which 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Benzodiazepines: These compounds are structurally similar to benzodiazoles and are used primarily as sedatives and anxiolytics.
Coumarins: Coumarins share structural similarities with benzodiazoles and are known for their anticoagulant properties.
Indoles: Indoles are another class of compounds with a similar ring structure and are used in various pharmaceutical applications.
Uniqueness: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQNPXKWOZDHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.